Cas no 74420-07-8 (3-Nitro-7-oxide-7-azaindole)

3-Nitro-7-oxide-7-azaindole is a heterocyclic compound featuring a nitro group at the 3-position and an N-oxide moiety on the 7-azaindole scaffold. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of more complex nitrogen-containing heterocycles. The nitro group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the N-oxide functionality can participate in coordination chemistry or serve as a directing group in metal-catalyzed transformations. Its well-defined molecular architecture also makes it useful in pharmaceutical and materials research, where precise functionalization is critical. The compound’s stability under standard conditions further ensures reliable handling in laboratory applications.
3-Nitro-7-oxide-7-azaindole structure
3-Nitro-7-oxide-7-azaindole structure
Product Name:3-Nitro-7-oxide-7-azaindole
CAS No:74420-07-8
MF:C7H5N3O3
MW:179.132900953293
CID:575428
PubChem ID:12646043
Update Time:2025-06-30

3-Nitro-7-oxide-7-azaindole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine, 3-nitro-, 7-oxide
    • 7-hydroxy-3-nitropyrrolo[2,3-b]pyridine
    • 3-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide
    • 3-Nitro-7-oxide-7-azaindole
    • NSC 288718
    • CS-B0507
    • DTXSID30505538
    • 3-Nitro-1H-pyrrolo[2,3-b]pyridine7-oxide
    • 3-nitro-1H-pyrrolo[2,3-b]pyridine-7-oxide
    • 74420-07-8
    • GQTWAGYNMJJEDX-UHFFFAOYSA-N
    • SCHEMBL2104861
    • CS-14115
    • AKOS006291021
    • NSC-288718
    • NSC288718
    • 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
    • Inchi: 1S/C7H5N3O3/c11-9-3-1-2-5-6(10(12)13)4-8-7(5)9/h1-4,11H
    • InChI Key: RDJVMDHDMYNMJW-UHFFFAOYSA-N
    • SMILES: ON1C=CC=C2C(=CN=C12)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 179.03300
  • Monoisotopic Mass: 179.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.9A^2
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.68±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 276-277.5 °C (decomposition)
  • Boiling Point: 463.3 °C at 760 mmHg
  • Flash Point: 234 °C
  • Solubility: Slightly soluble (2.5 g/l) (25 º C),
  • PSA: 87.07000
  • LogP: 2.02780

3-Nitro-7-oxide-7-azaindole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Nitro-7-oxide-7-azaindole Pricemore >>

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Additional information on 3-Nitro-7-oxide-7-azaindole

Professional Introduction to Compound with CAS No 74420-07-8 and Product Name 3-Nitro-7-oxide-7-azaindole

The compound with the CAS number 74420-07-8 and the product name 3-Nitro-7-oxide-7-azaindole represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and azaindole functional groups, has garnered attention due to its potential applications in drug discovery and molecular medicine. The structural features of 3-Nitro-7-oxide-7-azaindole make it a versatile intermediate in synthetic chemistry, enabling the development of novel therapeutic agents targeting various biological pathways.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those containing nitrogen-containing rings, due to their diverse biological activities. Azaindole, a derivative of indole with an additional nitrogen atom, has been identified as a key scaffold in medicinal chemistry. The introduction of a nitro group at the 3-position and an oxide at the 7-position in 3-Nitro-7-oxide-7-azaindole enhances its reactivity and functionality, making it a valuable building block for further chemical modifications.

One of the most compelling aspects of 3-Nitro-7-oxide-7-azaindole is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural motif to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties. The nitro group, known for its electrophilic nature, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the azaindole core. This flexibility is crucial in tailoring molecules to specific biological targets.

Recent studies have highlighted the potential of 3-Nitro-7-oxide-7-azaindole in the development of inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The compound’s ability to interact with biological targets at both molecular and cellular levels makes it a promising candidate for further investigation. Additionally, its stability under various reaction conditions enhances its utility as a synthetic intermediate, ensuring consistent yields and purity in pharmaceutical manufacturing processes.

The use of computational chemistry and high-throughput screening techniques has further accelerated the discovery of novel derivatives of 3-Nitro-7-oxide-7-azaindole. These methods allow researchers to predict the biological activity of modified compounds before conducting costly wet-lab experiments. Such advancements have not only streamlined drug development but also reduced time-to-market for new therapies. The integration of machine learning algorithms with traditional medicinal chemistry approaches has opened new avenues for exploring the therapeutic potential of this compound.

In conclusion, 3-Nitro-7-oxide-7-azaindole represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing health challenges facing society today.

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